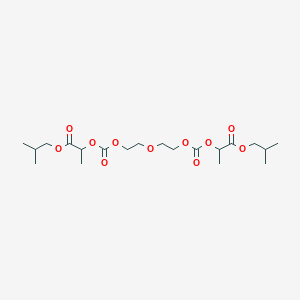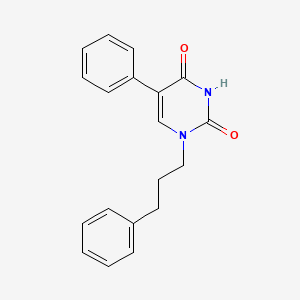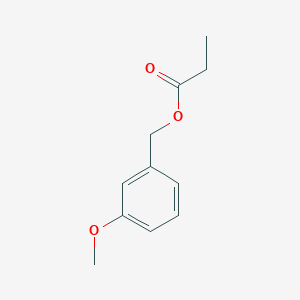
(3-Methoxyphenyl)methyl propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methoxyphenyl)methyl propanoate is an organic compound with the molecular formula C11H14O3. It is an ester formed from the reaction of 3-methoxybenzyl alcohol and propanoic acid. This compound is known for its pleasant aroma and is often used in the fragrance industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxyphenyl)methyl propanoate typically involves the esterification reaction between 3-methoxybenzyl alcohol and propanoic acid. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of biocatalysts, such as lipases, can be employed to achieve enantioselective synthesis of the ester, which is particularly useful in the production of optically pure compounds for pharmaceutical applications .
化学反応の分析
Types of Reactions
(3-Methoxyphenyl)methyl propanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 3-hydroxybenzyl propanoate.
Reduction: The ester group can be reduced to form the corresponding alcohol, 3-methoxybenzyl alcohol.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens, through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: 3-Hydroxybenzyl propanoate
Reduction: 3-Methoxybenzyl alcohol
Substitution: Halogenated derivatives of this compound
科学的研究の応用
(3-Methoxyphenyl)methyl propanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of various aromatic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of prodrugs.
作用機序
The mechanism of action of (3-Methoxyphenyl)methyl propanoate largely depends on its interaction with biological targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. The methoxy group can also participate in hydrogen bonding with biological macromolecules, affecting their function and stability .
類似化合物との比較
Similar Compounds
- Methyl 3-methoxybenzoate
- Ethyl 3-methoxybenzoate
- Propyl 3-methoxybenzoate
Uniqueness
(3-Methoxyphenyl)methyl propanoate is unique due to its specific ester linkage and the presence of the methoxy group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications in research and industry .
特性
CAS番号 |
6942-60-5 |
|---|---|
分子式 |
C11H14O3 |
分子量 |
194.23 g/mol |
IUPAC名 |
(3-methoxyphenyl)methyl propanoate |
InChI |
InChI=1S/C11H14O3/c1-3-11(12)14-8-9-5-4-6-10(7-9)13-2/h4-7H,3,8H2,1-2H3 |
InChIキー |
SZDPHNWSYRXYOI-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)OCC1=CC(=CC=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 5-bromo-2-[2-oxo-2-(phenylamino)ethoxy]benzoate](/img/structure/B13995056.png)
![2-[Phenyl(propanoyl)amino]ethyl propanoate](/img/structure/B13995058.png)
![2-[(Benzylsulfonyl)amino]-4-methylpentanoic acid](/img/structure/B13995064.png)
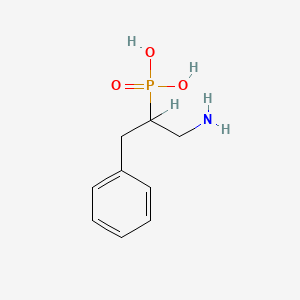
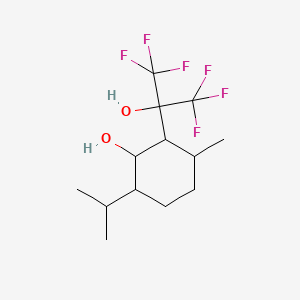
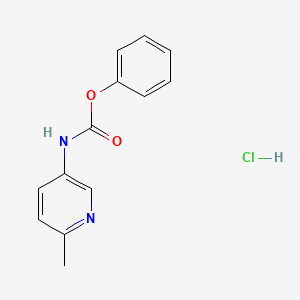
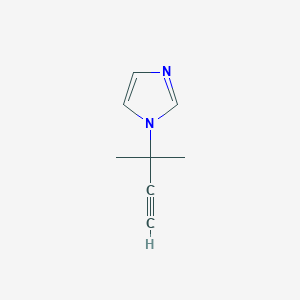
![N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide](/img/structure/B13995097.png)
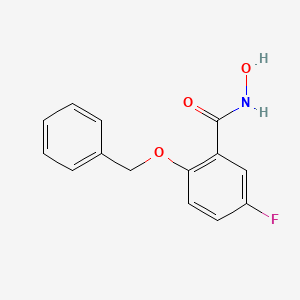

![3-Methyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-1,2,4-oxadiazole](/img/structure/B13995121.png)
![1''-Benzylspiro[chroman-2,4''-piperidine]](/img/structure/B13995130.png)
